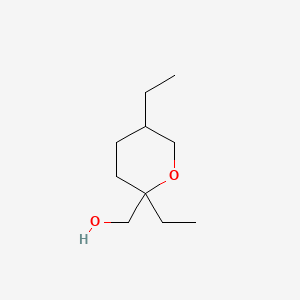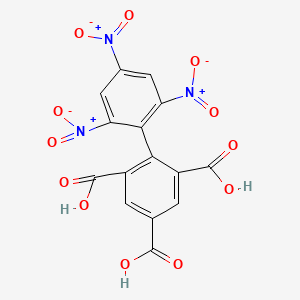
2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl is a complex organic compound characterized by the presence of three nitro groups and three carboxyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl typically involves the nitration of biphenyl derivatives. The process begins with the preparation of a biphenyl precursor, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl may involve a continuous flow process to enhance efficiency and yield. The use of advanced nitration techniques and optimized reaction conditions can lead to higher purity and better control over the final product’s properties.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in biological systems. This oxidative stress can result in cellular damage or apoptosis, making the compound of interest for studying its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline: Known for its explosive properties and used in military applications.
2,4,6-Trinitrotoluene (TNT):
2,4,6-Trinitrobenzoic acid: Used in chemical synthesis and as a reagent.
Uniqueness
2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl is unique due to the presence of both nitro and carboxyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
153341-05-0 |
|---|---|
Fórmula molecular |
C15H7N3O12 |
Peso molecular |
421.23 g/mol |
Nombre IUPAC |
2-(2,4,6-trinitrophenyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C15H7N3O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)15(23)24)12-9(17(27)28)3-6(16(25)26)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
JZSLAHQVOVJZJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


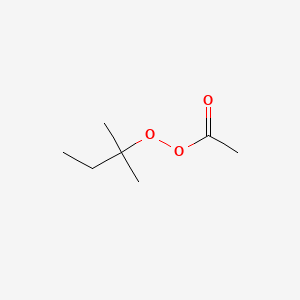
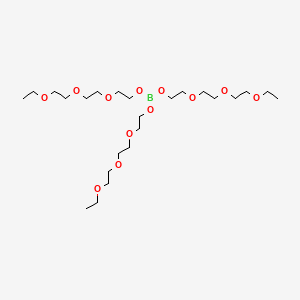
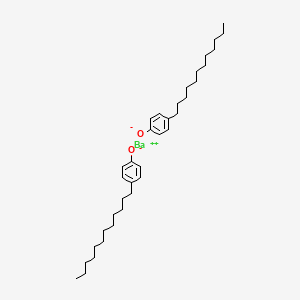



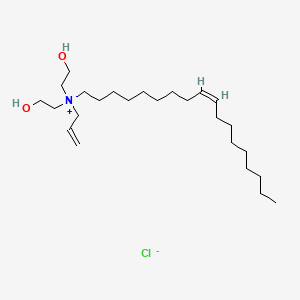


![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
